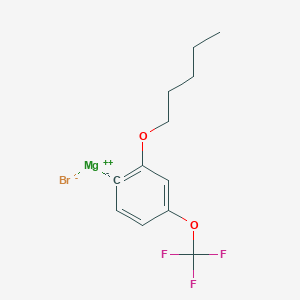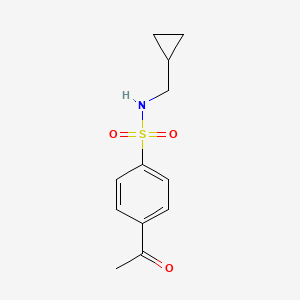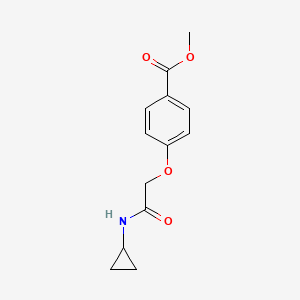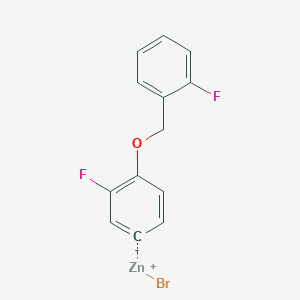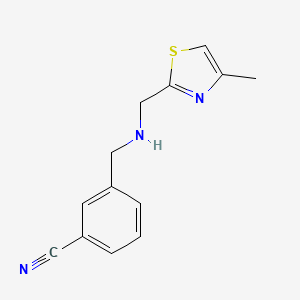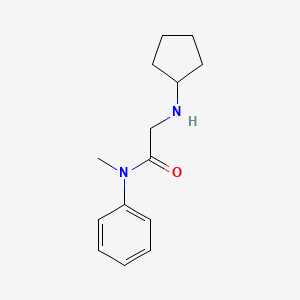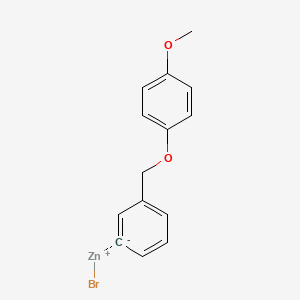![molecular formula C33H27P B14892645 Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14892645.png)
Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organic compound that belongs to the class of phosphine ligands. This compound is characterized by its unique structure, which includes a phosphane group attached to a biphenyl system with a p-tolylvinyl substituent. It is widely used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a suitable biphenyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphane group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Applications De Recherche Scientifique
Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include coordination with transition metals, which can enhance the reactivity and selectivity of the catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Triphenylphosphine
- Diphenylphosphine
- Tris(4-methoxyphenyl)phosphine
Uniqueness
What sets Diphenyl(2’-(1-(p-tolyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane apart is its unique biphenyl structure with a p-tolylvinyl substituent, which can provide distinct steric and electronic properties. These properties can enhance its performance as a ligand in catalytic reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C33H27P |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
[2-[2-[1-(4-methylphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C33H27P/c1-25-21-23-27(24-22-25)26(2)30-17-9-10-18-31(30)32-19-11-12-20-33(32)34(28-13-5-3-6-14-28)29-15-7-4-8-16-29/h3-24H,2H2,1H3 |
Clé InChI |
NJCMEHMXFQNZPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



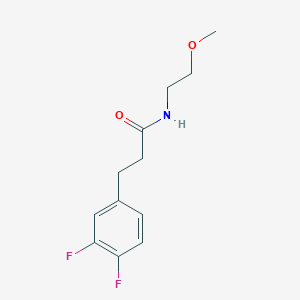

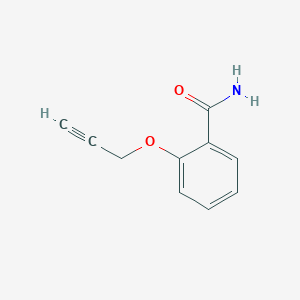
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

